6-(Benzyloxy)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with a benzyloxy group at the 6-position and an amino group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)pyridazin-3-amine typically involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and can be carried out under neutral conditions, offering good functional group compatibility and broad substrate scope . The reaction conditions are simple, metal-free, and neutral, making it an efficient method for synthesizing this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: 6-(Benzyloxy)pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazines, depending on the specific reagents and conditions used .
Scientific Research Applications
6-(Benzyloxy)pyridazin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Pyridazine derivatives, including this compound, are explored for their potential therapeutic effects, such as anti-inflammatory and antihypertensive activities.
Industry: The compound is investigated for its use in agrochemicals, particularly as herbicides
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique physicochemical properties, such as weak basicity and high dipole moment, contribute to its ability to engage in hydrogen-bonding interactions with biological targets. These interactions can modulate various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto group at the 3-position.
6-Aryl-pyridazin-3-amines: Compounds with aryl groups at the 6-position instead of a benzyloxy group.
Uniqueness: 6-(Benzyloxy)pyridazin-3-amine is unique due to the presence of the benzyloxy group, which imparts distinct physicochemical properties and biological activities. This substitution can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved pharmacological profiles .
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
6-phenylmethoxypyridazin-3-amine |
InChI |
InChI=1S/C11H11N3O/c12-10-6-7-11(14-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13) |
InChI Key |
LAMSGBRYKOPMFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.